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Compound of Interest

(R)-1-Boc-azepane-2-carboxylic
Compound Name: J
aci

cat. No.: B1388167

An In-Depth Technical Guide to (R)-1-Boc-azepane-2-carboxylic acid for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of (R)-1-Boc-azepane-2-
carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug
development. This guide is intended for researchers, scientists, and professionals in the
pharmaceutical industry, offering in-depth insights into its properties, synthesis, and
applications.

Introduction: Strategic Importance in Medicinal
Chemistry

(R)-1-Boc-azepane-2-carboxylic acid is a non-canonical, cyclic amino acid derivative. Its
structure is characterized by a seven-membered azepane ring, which provides a unique
conformational constraint compared to linear or smaller cyclic amino acids. The presence of the
tert-butyloxycarbonyl (Boc) protecting group on the nitrogen makes it an ideal component for
peptide synthesis and other complex molecular constructions. The defined (R)-stereochemistry
at the a-carbon is crucial for creating stereochemically pure compounds, a fundamental
requirement for developing selective and potent therapeutics.
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The azepane scaffold is increasingly utilized to design novel ligands, particularly for G protein-
coupled receptors (GPCRs) and other challenging biological targets.[1] The constrained nature
of the ring system helps to lock the molecule into a specific bioactive conformation, potentially
increasing binding affinity and reducing off-target effects. This guide will delve into the core
technical data, synthesis strategies, and practical applications that underscore the value of this
compound.

Core Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties is the bedrock of its
effective application in research. The data below has been compiled from various chemical
suppliers and databases.

Identity and Physical Properties

Property Value Source(s)
CAS Number 1227926-67-1 [2][3][4]
Molecular Formula C12H21NO4 [2][3]
Molecular Weight 243.30 g/mol [31[4]

(2R)-1-(tert-
IUPAC Name butoxycarbonyl)azepane-2- [3]

carboxylic acid

White to off-white lyophilized
Appearance [2][5]
powder or crystals

Melting Point 109-113 °C [3]
Boiling Point 369.0 £ 35.0 °C (Predicted) [3]
Density 1.133 + 0.06 g/cm? (Predicted) [3]
pKa 4.03 £ 0.20 (Predicted) [3]

Stability and Storage

Proper handling and storage are critical to maintain the integrity of the compound.
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e Long-Term Storage: Store at -20°C, sealed under dry conditions.[2][4]
o Short-Term Storage: For frequent use, store at 2-8°C for up to one week.[2][4]

e Handling: The compound is typically supplied as a lyophilized powder.[2] It is recommended
to aliquot the material upon receipt to avoid repeated freeze-thaw cycles, which can degrade
the compound over time.[2]

Safety and Hazard Information

Based on the Globally Harmonized System (GHS), the following safety information should be

observed.
Hazard Class Code Description
Skin Irritation H315 Causes skin irritation
Eye Irritation H319 Causes serious eye irritation
Signal Word Warning

Recommended Precautionary Statements:

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[4]

P337+P313: If eye irritation persists: Get medical advice/attention.[4]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for verifying the structure and purity of (R)-1-Boc-azepane-
2-carboxylic acid. The following are the expected characteristic signals based on its structure
and data from its enantiomer.[6][7]
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e 'H NMR (Proton NMR): The spectrum will show a complex set of multiplets for the azepane
ring protons. A characteristic broad singlet is expected far downfield (typically ~12 ppm) for
the carboxylic acid proton, though its position is dependent on concentration and solvent.
The nine protons of the Boc group will appear as a sharp singlet around 1.4 ppm.

e 13C NMR (Carbon NMR): The carboxyl carbon is expected in the 165-185 ppm range.[7] The
carbonyl of the Boc group will appear around 155 ppm, and the quaternary carbon of the Boc
group will be near 80 ppm. The carbons of the azepane ring will resonate in the aliphatic
region.

IR (Infrared) Spectroscopy: Two key absorptions definitively identify the carboxylic acid
moiety: a very broad O-H stretch from 2500-3300 cm~* and a strong C=0 (carbonyl) stretch
between 1710-1760 cm~1.[7] An additional C=0 stretch from the Boc group will also be
present.

Synthesis and Purification Strategy

While numerous proprietary methods exist, a robust and logical synthetic approach can be
designed based on established organic chemistry principles. The following workflow outlines a
representative synthesis.

Conceptual Synthesis Workflow

The synthesis of chiral cyclic amino acids often involves the resolution of a racemic mixture or
an asymmetric synthesis from a chiral precursor. A common strategy involves the cyclization to
form the azepane ring, followed by Boc protection and introduction of the carboxylic acid
functionality.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-carboxylic-acids-and-nitriles/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1388167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Phase 1: Azepane Ring Formation

Suitable Precursor
(e.g., Chiral Diamine or Amino Alcohol)

Intramolecular
ucleophilic substitution

(Cyclization ReactiorD

Phase 2: Protection & Functionalization

(R)-Azepane-2-carboxamide
(or related intermediate)

I-tert-butyl dicarbonate
(Boc)20, Base

(Boc ProtectiorD

Acidic or Basic
Conditions

Hydrolysis

(R)-1-Boc-azepane-2-carboxylic acid
(Final Product)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of the target compound.
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Detailed Experimental Protocol: Boc Protection

This protocol describes the protection of the secondary amine, a crucial step in the synthesis.
This is a generalized method adaptable for this substrate.

Objective: To introduce the Boc protecting group onto the nitrogen of the azepane ring.

Materials:

(R)-Azepane-2-carboxylic acid intermediate

Di-tert-butyl dicarbonate ((Boc)20)

Sodium hydroxide (NaOH) or a non-nucleophilic base like triethylamine (TEA)

Solvent: Dioxane/Water or Tetrahydrofuran (THF)

Ethyl acetate and brine for workup
Procedure:

» Dissolution: Dissolve the (R)-azepane-2-carboxylic acid intermediate in a 1:1 mixture of
dioxane and water.

 Basification: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of NaOH to
deprotonate the carboxylic acid and neutralize the amine salt if applicable.

o Reagent Addition: Add 1.1 equivalents of (Boc)20 dissolved in a minimal amount of dioxane

dropwise to the stirring solution.

o Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC).

o Workup:

o Once the reaction is complete, concentrate the mixture under reduced pressure to remove

the organic solvent.

o Adjust the pH of the remaining aqueous solution to ~3 with a cold 1M HCI solution.
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o Extract the product into ethyl acetate (3x volumes).

o Wash the combined organic layers with water and then brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under vacuum. The crude product can be purified by column chromatography on silica gel or
by recrystallization to yield the pure (R)-1-Boc-azepane-2-carboxylic acid.

Core Application: Peptide Synthesis

The primary application of (R)-1-Boc-azepane-2-carboxylic acid is as a building block in
solid-phase or solution-phase peptide synthesis. The carboxylic acid functionality allows it to be
coupled to a free amine, while the Boc group protects its own nitrogen from reacting.

Peptide Coupling Mechanism

The following diagram illustrates a standard amide bond formation using a common coupling
reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate).
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Caption: Amide coupling reaction pathway using HATU as an activator.

Protocol: Amide Coupling Reaction

Objective: To couple (R)-1-Boc-azepane-2-carboxylic acid to the N-terminus of a resin-bound
peptide.

Materials:

(R)-1-Boc-azepane-2-carboxylic acid (3 eq.)

HATU (2.9 eq.)

N,N-Diisopropylethylamine (DIPEA) (6 eq.)

Peptide-resin with a free N-terminal amine (1 eq.)

Solvent: N,N-Dimethylformamide (DMF)
Procedure:

e Pre-activation: In a clean reaction vessel, dissolve (R)-1-Boc-azepane-2-carboxylic acid
and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes at room
temperature. The solution will typically change color.

o Rationale: Pre-activation forms the highly reactive O-acylisourea intermediate, ensuring
that the coupling reaction is rapid and efficient once the amine is introduced. DIPEA acts
as a non-nucleophilic base to facilitate this process.

o Coupling: Add the pre-activated solution to the peptide-resin, which has been pre-swollen in
DMF.

o Reaction: Agitate the mixture at room temperature for 1-2 hours.

e Monitoring: Perform a qualitative test (e.g., a Kaiser test) to confirm the consumption of the
free primary amine on the resin. A negative test (yellow beads) indicates a complete
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reaction.

e Washing: Once the reaction is complete, drain the reaction solution and wash the resin
extensively with DMF, followed by dichloromethane (DCM), to remove any excess reagents
and byproducts.

» Deprotection: The Boc group can then be removed with an acid like trifluoroacetic acid (TFA)
to reveal a new N-terminal amine, ready for the next coupling cycle.[1]

Conclusion

(R)-1-Boc-azepane-2-carboxylic acid is a high-value, versatile building block for modern drug
discovery. Its unique seven-membered ring structure offers novel conformational possibilities
for scaffold design, while its stereochemical purity is essential for selective molecular
recognition. The well-established chemistry of the Boc protecting group and the carboxylic acid
functional handle makes its incorporation into complex molecules both predictable and efficient.
This guide provides the foundational knowledge required for researchers to confidently and
effectively utilize this compound in their synthetic and medicinal chemistry programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [(R)-1-Boc-azepane-2-carboxylic acid CAS number and
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1388167#r-1-boc-azepane-2-carboxylic-acid-cas-
number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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